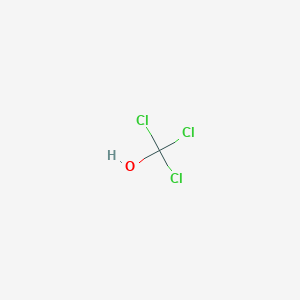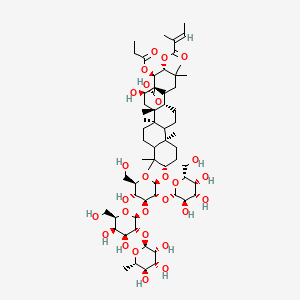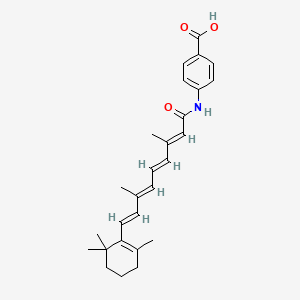
2',4'-Dimethoxicalcona
Descripción general
Descripción
2’,4’-Dimethoxychalcone is a chalcone derivative, a class of compounds known for their diverse pharmacological activities. Chalcones are α, β-unsaturated ketones that serve as active constituents or precursors of numerous natural substances. 2’,4’-Dimethoxychalcone has been studied for its potential anti-inflammatory, antibacterial, and anticancer properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other chalcone derivatives and heterocyclic compounds.
Mecanismo De Acción
Target of Action
The primary target of 2’,4’-Dimethoxychalcone (DMC) is the Ferrochelatase (FECH) enzyme . FECH is a mitochondrial enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a critical molecule in various biological functions. FECH is found to be upregulated in multiple senescent cell models .
Mode of Action
DMC interacts with its target, FECH, by inhibiting it . This inhibition leads to an increase in the level of ferrous ions in cells . On the other hand, DMC induces the degradation of ferritin, the primary iron storage protein in mammalian cells, which is upregulated in senescent cells . This process further increases the labile iron pool within the cell .
Biochemical Pathways
DMC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. DMC induces autophagy by inhibiting specific GATA transcription factors . This pro-autophagic response induces a conserved systemic change in metabolism, operates independently of the TORC1 signaling pathway, and depends on specific GATA transcription factors .
Result of Action
DMC has been found to have multiple effects at the molecular and cellular levels. It has been shown to selectively eliminate senescent cells . DMC treatment can prevent hair loss, improve motor coordination, and reduce the expression of several aging-related secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice . It also decelerates senescence of human cell cultures and protects mice from prolonged myocardial ischemia .
Análisis Bioquímico
Biochemical Properties
2’,4’-Dimethoxychalcone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and maturation of numerous oncogenic proteins . Additionally, 2’,4’-Dimethoxychalcone induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and mitigating oxidative stress .
Cellular Effects
2’,4’-Dimethoxychalcone exerts significant effects on various cell types and cellular processes. It has been demonstrated to promote autophagy-dependent longevity in yeast, worms, and flies, and protect mice from heart injury and liver toxicity . In B16F10 melanoma cells, 2’,4’-Dimethoxychalcone decreases the expression of tyrosinase and tyrosinase-related proteins, thereby inhibiting melanogenesis . Furthermore, it reduces inflammation by downregulating the expression of inflammatory cytokines and proteins such as COX-2 and iNOS .
Molecular Mechanism
The molecular mechanism of 2’,4’-Dimethoxychalcone involves several pathways. It disrupts the chaperoning function of Hsp90, leading to the inhibition of growth in iressa-resistant non-small cell lung cancer cells . The compound also induces autophagy by inhibiting GATA transcription factors, which is essential for its cytoprotective effects . Additionally, 2’,4’-Dimethoxychalcone exerts its antioxidant effects by scavenging ROS and modulating the antioxidant response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’-Dimethoxychalcone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the DPPH radical scavenging activity of 2’,4’-Dimethoxychalcone is significantly affected by the solvent used, which may impact its readiness for cyclization to an aurone . Moreover, the induction of autophagy and the subsequent cytoprotective effects are time-dependent processes .
Dosage Effects in Animal Models
The effects of 2’,4’-Dimethoxychalcone vary with different dosages in animal models. At lower doses, the compound promotes longevity and protects against heart injury and liver toxicity . Higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
2’,4’-Dimethoxychalcone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s antioxidative properties are linked to its ability to scavenge ROS and modulate the antioxidant response . Additionally, 2’,4’-Dimethoxychalcone influences the cellular amino acid composition, which is indicative of its systemic impact on the metabolome .
Transport and Distribution
The transport and distribution of 2’,4’-Dimethoxychalcone within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity. For instance, 2’,4’-Dimethoxychalcone’s interaction with Hsp90 and its subsequent inhibition of chaperoning function are crucial for its anti-cancer effects .
Subcellular Localization
2’,4’-Dimethoxychalcone’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, its interaction with Hsp90 occurs in the cytoplasm, where it disrupts the chaperoning function and inhibits the growth of cancer cells . Additionally, the induction of autophagy by 2’,4’-Dimethoxychalcone involves its localization to autophagosomes .
Métodos De Preparación
2’,4’-Dimethoxychalcone is typically synthesized using the Claisen-Schmidt condensation method. This reaction involves the condensation of 1-(2,4-dimethoxyphenyl) ethanone with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out at room temperature and subsequently neutralized with acetic acid .
Análisis De Reacciones Químicas
2’,4’-Dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Comparación Con Compuestos Similares
2’,4’-Dimethoxychalcone is unique among chalcone derivatives due to its specific substitution pattern on the aromatic rings, which enhances its pharmacological activity. Similar compounds include:
4,4’-Dimethoxychalcone: Similar structure but different substitution pattern, leading to varying biological activities.
3,4,5-Trimethoxychalcone: Another chalcone derivative with different substitution, showing distinct pharmacological properties.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCNUALRUCCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241432 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-77-4 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)



![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)








